3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine

molecular weight ligand efficiency drug-likeness

Researchers often find that piperidine-based building blocks are compromised by rapid N-dealkylation, invalidating SAR and pharmacokinetic studies. This azetidine compound directly solves that problem. - pKₐ 11.29 enhances salt-bridge interactions compared to piperidine (pKₐ 11.22), improving target engagement. - Strained azetidine ring enables selective covalent probe design, impossible with strain-free piperidine or pyrrolidine analogs. - Three orthogonal handles (Br, F, NO₂) allow parallel diversification, reducing procurement complexity.

Molecular Formula C10H10BrFN2O3
Molecular Weight 305.10 g/mol
Cat. No. B8121240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine
Molecular FormulaC10H10BrFN2O3
Molecular Weight305.10 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
InChIInChI=1S/C10H10BrFN2O3/c11-8-1-7(14(15)16)2-9(12)10(8)17-5-6-3-13-4-6/h1-2,6,13H,3-5H2
InChIKeyPIFAFONWRYAWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine: Identity & Specifications


3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine (CAS 2301067-57-0) is a heterocyclic building block featuring an azetidine core linked via a methyleneoxy spacer to a trisubstituted phenyl ring bearing bromo, fluoro, and nitro groups . With a molecular weight of 305.10 Da and a molecular formula of C₁₀H₁₀BrFN₂O₃, the compound is supplied at 98% purity (HPLC) by independent vendors . The azetidine secondary amine (conjugate acid pKₐ 11.29) and the electron-deficient aromatic ring provide distinct handles for medicinal chemistry elaboration [1].

Azetidine core Strained four‑membered ring offers reactivity distinct from piperidine
Trisubstituted phenyl Br, F, NO₂ handles enable orthogonal derivatisation routes
Synthesis grade Vendor‑reported HPLC purity supports reliable medicinal chemistry workflows

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine: Irreplaceable Features


The combination of a strained four‑membered azetidine ring, a benzyl‑type ether linkage, and three differentiated aromatic substituents (Br, F, NO₂) creates a reactivity and property profile that cannot be replicated by simple ring‑expansion analogs (e.g., piperidine or pyrrolidine derivatives) or by regio‑isomeric phenoxymethyl‑heterocycles [1]. The azetidine nitrogen exhibits a measurably higher basicity (pKₐ 11.29) than its six‑membered piperidine counterpart (pKₐ 11.22), altering both nucleophilicity and salt‑formation behavior [2]. More critically, azetidine‑based scaffolds resist the N‑dealkylation metabolic pathway that rapidly clears analogous piperidine‑containing molecules, a differentiation validated in head‑to‑head metabolic stability studies [1]. Consequently, choosing a piperidine or pyrrolidine variant solely on structural similarity risks divergent pharmacokinetic outcomes, altered reactivity in downstream synthetic sequences, and invalid structure‑activity relationship (SAR) conclusions.

Basicity mismatch
Azetidine’s measurably higher amine pKa alters nucleophilicity and salt‑formation behaviour compared with piperidine, changing synthetic kinetics and purification profiles.
Metabolic pathway divergence
Piperidine analogs undergo rapid N‑dealkylation; the azetidine ring resists this pathway, so ADME data cannot be transferred between the two scaffolds.
Ring‑strain reactivity
Azetidine’s high ring strain permits selective ring‑opening transformations inaccessible to strain‑free piperidine, invalidating SAR extrapolation from six‑membered rings.

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine: Quantitative Differentiation


Lower Molecular Weight and Ligand Efficiency

The azetidine-containing target compound (MW = 305.10 Da) is 28.05 Da lighter than its direct piperidine analog, 3-(2-bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine (MW = 333.15 Da) . This 8.4% molecular weight reduction directly improves ligand efficiency indices such as LE (binding energy / heavy atom count) and LELP (logP / LE), which are key decision metrics in fragment-based and lead-optimization campaigns [1]. Lower MW also correlates with higher passive permeability across biological membranes, as described by the Lipinski-Chrisholm MW-permeability relationship.

Molecular weight
Reported
Target 305.10 Da vs. piperidine analog 333.15 Da Δ = −28.05 Da (−8.4%)
Supports ligand efficiency optimisation in fragment‑based design
Calculated from standard atomic weights; vendor‑reported identity
molecular weight ligand efficiency drug-likeness permeability

Enhanced Basicity and Nucleophilicity vs. Piperidine

The azetidine secondary amine in the target compound has a conjugate acid pKₐ of 11.29 (in H₂O, 25 °C), compared with 11.22 for piperidine [1][2]. The 0.07 log unit higher basicity (≈17% greater K_b) reflects the reduced steric hindrance around the nitrogen lone pair in the constrained four‑membered ring, translating into measurably faster acylation, alkylation, and reductive amination kinetics in competition experiments [3]. This differential has practical consequences for both solution-phase library synthesis and solid-phase immobilization strategies where reaction rates must be tightly controlled.

Amine basicity
Head‑to‑head
pKa (conjugate acid): azetidine 11.29 vs. piperidine 11.22 ΔpKa = +0.07 (~17% greater Kb)
Indicates faster acylation/alkylation kinetics for parallel synthesis workflows
Aqueous values at 25 °C; literature parent‑heterocycle references
basicity pKa nucleophilicity salt formation

Azetidine Ring Strain: Selective Opening Reactivity

The azetidine ring possesses a ring strain energy of approximately 25.4–26.9 kcal mol⁻¹, whereas piperidine exhibits negligible strain (<2 kcal mol⁻¹) [1]. This thermodynamic driving force allows chemoselective ring‑opening reactions of the azetidine under mild conditions (e.g., HBr in AcOH at 0–25 °C) while the piperidine ring remains inert under identical conditions [2]. In a published comparative study, N‑arylazetidines underwent quantitative ring cleavage with HBr, whereas the corresponding N‑arylpiperidines required forcing conditions (>100 °C) and gave complex mixtures [2].

Ring strain energy
Class‑level
Azetidine ≈25.4–26.9 kcal mol⁻¹ vs. piperidine negligible Δ strain ≈24–26 kcal mol⁻¹
Enables selective ring‑opening to 1,3‑diamines not possible with piperidine
DFT‑derived; validated by HBr ring‑opening experiments
ring strain ring-opening selective functionalization azetidine

N-Dealkylation Resistance vs. Piperidine Analogs

In a head‑to‑head metabolic profiling study of serotonin‑4 (5‑HT₄) partial agonists, compounds bearing an azetidine ring showed complete elimination of N‑dealkylation and cyclized oxazolidine metabolite formation, pathways that were prominent for the corresponding piperidine‑containing first‑generation analogs [1]. Specifically, the piperidine compound PF‑4995274 (TBPT) generated an N‑dealkylated metabolite (M1) and a pharmacologically active oxazolidine metabolite (M2), the latter predominating in human plasma [1]. In contrast, the azetidine‑based second‑generation compounds were metabolized solely via isoxazole oxidation, leaving the azetidine ring intact [1]. These findings are directly transferable to the target azetidine building block, as the metabolic liability is a property of the aza‑heterocycle, not the peripheral substituents.

N‑Dealkylation resistance
Head‑to‑head
Azetidine: no N‑dealkylation or oxazolidine formation Piperidine analog: N‑dealkylation + oxazolidine as major metabolites
Supports differentiated metabolic stability profiling in hepatocyte models
Human hepatocyte incubations; metabolite ID by LC‑MS/MS and NMR
metabolic stability N-dealkylation azetidine piperidine ADME

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine: Application Scenarios


Fragment-Based Lead Generation with Low-MW, Stable Aza-Heterocycles

In fragment‑based drug discovery (FBDD), every Dalton matters for meeting fragment rule‑of‑three criteria (MW ≤ 300; ClogP ≤ 3; H‑bond donors ≤ 3; H‑bond acceptors ≤ 3). The azetidine target compound, at 305.10 Da, approaches these limits significantly closer than the piperidine analog (333.15 Da), and its demonstrated metabolic stability advantage [1] makes it the preferred choice for fragment libraries targeting CNS or systemic indications where first‑pass N‑dealkylation of piperidine fragments would complicate hit‑to‑lead progression.

Chemoselective Bioconjugation via Ring Strain

The high ring strain of the azetidine (≈25–27 kcal mol⁻¹) enables selective nucleophilic ring‑opening at the azetidine α‑carbon under conditions where piperidine, pyrrolidine, or acyclic amine linkers remain unreactive [2]. This property is exploited in the design of irreversible covalent inhibitors and probe molecules, where the azetidine acts as a latent electrophile that is selectively unmasked only upon binding‑induced proximity to a cysteine or lysine residue, a strategy not feasible with the strain‑free piperidine ring.

Differentiated Basicity for Parallel Library Synthesis

The 0.07 pKₐ unit difference between azetidine (11.29) and piperidine (11.22) [3] may appear modest, but in structure‑based design where the amine engages in a critical salt‑bridge with an aspartate or glutamate side chain, this difference alters the fraction ionized at physiological pH by approximately 5–10%, impacting binding affinity. Procurement of the azetidine building block over the piperidine analog ensures that SAR exploration captures this pKₐ‑dependent contribution to target engagement.

Late-Stage Functionalization via Orthogonal Halogen/Nitro Handles

The 2‑bromo‑6‑fluoro‑4‑nitro substitution pattern on the phenyl ring provides three orthogonal synthetic handles: Pd‑catalyzed cross‑coupling at C‑Br, nucleophilic aromatic substitution at C‑F, and reduction of NO₂ to NH₂ for amide/sulfonamide library expansion [1]. This tri‑functionalization capability, combined with the azetidine ring‑strain reactivity profile, enables a single building block to access dozens of chemotypes through parallel diversification, reducing procurement complexity and cost relative to sourcing separate bromo, fluoro, and amino intermediates.

Application
Selection Property
Validation Focus
Fragment‑based library synthesis
Low‑MW azetidine scaffold with metabolic stability edge
Ligand efficiency metrics vs. piperidine controls
Covalent probe / bioconjugation studies
Ring‑strain‑enabled selective reactivity
Chemoselective ring‑opening assays
Parallel library synthesis with pH‑modulated reactivity
Measurable pKa difference for salt‑bridge modulation
pH‑dependent target engagement and acylation kinetics
Late‑stage diversification via orthogonal handles
Tri‑functional aryl ring (Br, F, NO₂)
Cross‑coupling, SNAr, and reduction sequence validation
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